2-{[(5-nitro-1H-benzimidazol-2-yl)methyl]thio}-1,3-benzoxazole
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Overview
Description
Benzimidazole is a type of organic compound formed from benzene and imidazole. It’s a heterocyclic aromatic compound that’s important in a variety of biological and industrial applications . Benzoxazole is another organic compound, which is a fusion of benzene and oxazole . Both of these compounds are known for their wide range of chemical and biological properties .
Scientific Research Applications
Antiprotozoal Agents
The benzimidazole core of the compound is a significant pharmacophore in the development of antiprotozoal drugs. Its structural similarity to known antiprotozoal drugs suggests its potential efficacy in treating parasitic diseases . The nitro group and the benzoxazole moiety could enhance its activity against specific protozoa, making it a candidate for further drug development.
Antimicrobial Activity
Benzimidazole derivatives, including those with a benzoxazole ring, have been documented to possess antimicrobial properties . The presence of electron-withdrawing groups, such as the nitro group in this compound, could improve its effectiveness against pathogens like P. aeruginosa and K. pneumonia .
Anticancer Research
Compounds with a benzimidazole structure have shown promise in anticancer research. The electron-withdrawing nitro group and the potential intercalative properties of the benzoxazole ring could make this compound a valuable tool in studying cancer cell lines and developing new chemotherapeutic agents .
Antihypertensive Studies
Benzimidazole derivatives are known to exhibit antihypertensive activity. The unique combination of benzimidazole and benzoxazole rings in this compound may offer a new avenue for the design of antihypertensive drugs, potentially acting on specific pathways to lower blood pressure .
Anthelmintic Applications
The benzimidazole moiety is a well-known scaffold in anthelmintic drugs. This compound could be explored for its efficacy against helminth infections, possibly offering a novel treatment option with a different mode of action compared to existing medications .
Organic Synthesis and Drug Design
The compound’s structure, featuring both benzimidazole and benzoxazole rings, makes it an interesting candidate for organic synthesis and drug design. It could serve as a building block for creating a variety of novel compounds with diverse biological activities .
Mechanism of Action
Target of Action
The compound 2-{[(5-nitro-1H-benzimidazol-2-yl)methyl]thio}-1,3-benzoxazole is a derivative of benzimidazole . Benzimidazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities
Mode of Action
For instance, some benzimidazole derivatives have been reported to inhibit certain enzymes or receptor tyrosine kinases , which can lead to the disruption of essential biological processes in pathogens or cancer cells.
Biochemical Pathways
These could include pathways related to cell division, protein synthesis, and signal transduction, among others .
Result of Action
Given the broad range of activities exhibited by benzimidazole derivatives, it can be inferred that the compound could potentially lead to the inhibition of growth or proliferation of pathogens or cancer cells, among other effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially affect the compound’s stability and activity .
properties
IUPAC Name |
2-[(6-nitro-1H-benzimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O3S/c20-19(21)9-5-6-10-12(7-9)17-14(16-10)8-23-15-18-11-3-1-2-4-13(11)22-15/h1-7H,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYRFPVYJQICLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(5-nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}-1,3-benzoxazole |
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